![molecular formula C17H28Cl2N2O2 B1532469 1-(2-Allyl-4-methyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride CAS No. 1185294-30-7](/img/structure/B1532469.png)
1-(2-Allyl-4-methyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride
Overview
Description
1-(2-Allyl-4-methyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride is a chemical compound used extensively in scientific research. It has a molecular weight of 363.33 and a molecular formula of C17H28Cl2N2O2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC1=CC(=C(C=C1)OCC(CN2CCNCC2)O)CC=C.Cl.Cl
. This notation provides a way to represent the structure using ASCII strings.
Scientific Research Applications
Novel Piperazine Derivatives Synthesis and Pharmacological Evaluation
Research on novel piperazine derivatives, such as the study on the design, synthesis, and pharmacological evaluation of new compounds for potential antidepressant and antianxiety activities, provides insights into the therapeutic potential of piperazine-based compounds. These compounds were synthesized through a series of chemical reactions, starting from basic chemical precursors and evaluated for their pharmacological effects using animal models (J. Kumar et al., 2017).
Investigation of Anticancer Properties
The development of heterocyclic compounds incorporating piperazine and evaluation of their anticancer activities against specific cancer cell lines demonstrates the application of such compounds in cancer research. For instance, the synthesis and molecular docking studies of a heterocyclic compound designed for potential antiviral activity and evaluated against bone cancer cell lines highlight the interdisciplinary approach combining synthetic chemistry, biological evaluation, and computational modeling in drug discovery (G. Lv et al., 2019).
Synthesis and Characterization of Complexes
The synthesis and characterization of new compounds for understanding their structural, spectroscopic, and thermal properties form the foundation of material science and chemical research. Studies like the synthesis of novel benzoxazine monomers containing allyl groups and their transformation into high-performance thermosets illustrate the research into materials with enhanced thermal and mechanical properties, applicable in various industrial applications (T. Agag & T. Takeichi, 2003).
Safety And Hazards
properties
IUPAC Name |
1-(4-methyl-2-prop-2-enylphenoxy)-3-piperazin-1-ylpropan-2-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.2ClH/c1-3-4-15-11-14(2)5-6-17(15)21-13-16(20)12-19-9-7-18-8-10-19;;/h3,5-6,11,16,18,20H,1,4,7-10,12-13H2,2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYNTICNLCLXGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCNCC2)O)CC=C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Allyl-4-methyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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